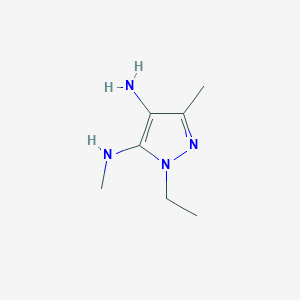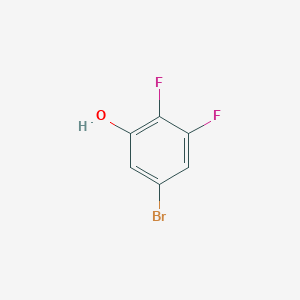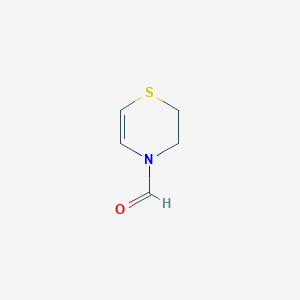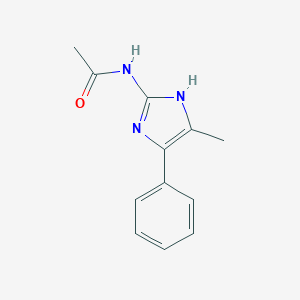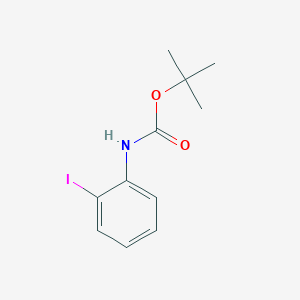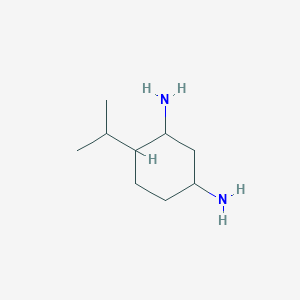
4-Propan-2-ylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propan-2-ylcyclohexane-1,3-diamine, also known as PACD, is a chemical compound that has gained significant attention in the scientific research community. PACD is a diamine derivative that has been used in various applications, including as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a Lewis acid, which then undergoes a reaction with a substrate to form a product.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Propan-2-ylcyclohexane-1,3-diamine in lab experiments is its high catalytic activity and selectivity. This compound is also relatively easy to synthesize and handle. However, one of the limitations of using this compound is its high cost compared to other catalysts.
Orientations Futures
There are several future directions for research on 4-Propan-2-ylcyclohexane-1,3-diamine. One area of interest is the development of new synthetic routes to this compound that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new catalysts with improved activity and selectivity. Additionally, there is potential for the use of this compound in biomedical applications, such as drug delivery and imaging.
Méthodes De Synthèse
4-Propan-2-ylcyclohexane-1,3-diamine can be synthesized through a multi-step process starting from cyclohexanone and 2-propanol. The first step involves the reduction of cyclohexanone to cyclohexanol using sodium borohydride. The resulting cyclohexanol is then converted to cyclohexylamine through a reaction with ammonia. Finally, this compound is obtained by reacting cyclohexylamine with isopropylamine in the presence of a catalyst.
Applications De Recherche Scientifique
4-Propan-2-ylcyclohexane-1,3-diamine has been widely used in scientific research as a catalyst in organic synthesis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates, cyclic ureas, and cyclic carbamates. This compound has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
Propriétés
Numéro CAS |
170572-96-0 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
4-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3 |
Clé InChI |
ZDDFFVJKABGMAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1N)N |
SMILES canonique |
CC(C)C1CCC(CC1N)N |
Synonymes |
1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



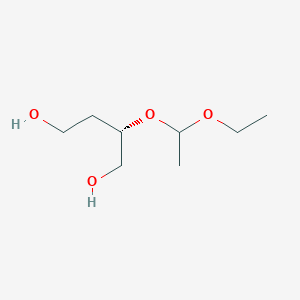
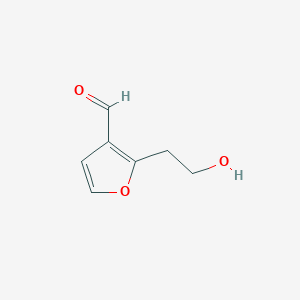
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
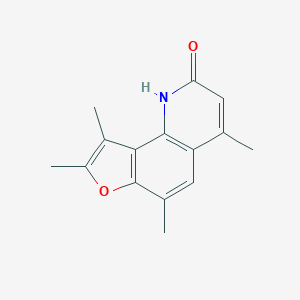
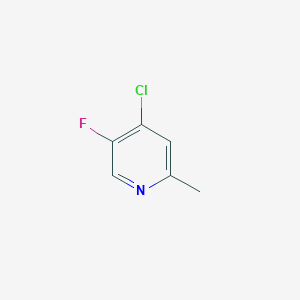
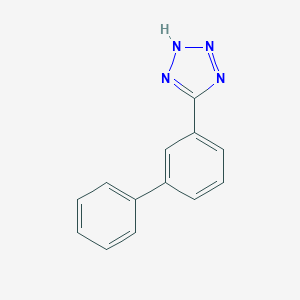

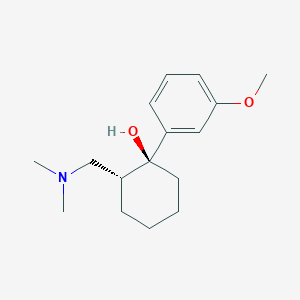
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
